(Z)-Isomer Undergoes Unique Dehydrative Ring Closure to Indenol in Superacid; (E)-Isomer Shows Only Protonation
When exposed to fluorosulfonic acid (HSO₃F) at −78 °C, (Z)-α-phenylcinnamic acid undergoes a stereospecific dehydrative ring closure to form a protonated indenol derivative—a transformation not observed for the (E)-isomer. The ring closure initiates at −78 °C and proceeds to completion upon warming to 0 °C [1]. In contrast, under identical conditions, the (E)-α-phenylcinnamic acid exhibits only protonation of the carboxylic acid group, with no evidence of cyclization at either −78 °C or 0 °C [1]. This represents a qualitative on/off difference in chemical reactivity dictated solely by double-bond geometry.
| Evidence Dimension | Reactivity in superacidic medium (HSO₃F) |
|---|---|
| Target Compound Data | (Z)-α-phenylcinnamic acid: complete conversion to protonated indenol derivative; ring closure begins at −78 °C, complete at 0 °C |
| Comparator Or Baseline | (E)-α-phenylcinnamic acid: only carboxylic acid protonation; no cyclization at −78 °C or 0 °C |
| Quantified Difference | Qualitative on/off difference: cyclization vs. no cyclization; temperature-dependent conversion for Z-isomer only |
| Conditions | Fluorosulfonic acid (HSO₃F), −78 °C to 0 °C; monitored by 13C NMR spectroscopy; structures confirmed by IGLO/13C NMR shift calculations at HF/3-21G level |
Why This Matters
Procurement of the correct stereoisomer is critical: if a researcher intends to study or exploit the indenol-forming cyclization pathway—potentially for synthesizing indene derivatives—only the (Z)-isomer will yield the desired reactivity; the (E)-isomer is inert toward this transformation.
- [1] Pálinkó, I., Burrichter, A., Rasul, G., Török, B., Prakash, G. K. S., & Olah, G. A. (1998). Protonation and ring closure of stereoisomeric α-substituted cinnamic acids in superacidic media studied by 13C NMR spectroscopy and computations. Journal of the Chemical Society, Perkin Transactions 2, (2), 379–386. View Source
